molecular formula C10H11BrO B1530226 3-(3-Bromophenyl)cyclobutan-1-ol CAS No. 1182940-84-6

3-(3-Bromophenyl)cyclobutan-1-ol

Cat. No. B1530226
CAS RN: 1182940-84-6
M. Wt: 227.1 g/mol
InChI Key: XCVHFKDHMYRYPE-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 g/mol .


Molecular Structure Analysis

The InChI code for “3-(3-Bromophenyl)cyclobutan-1-ol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(3-Bromophenyl)cyclobutan-1-ol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Chemical Synthesis and Catalysis

Cyclobutane derivatives are pivotal in the development of novel synthetic methodologies. For example, palladium-catalyzed reactions involving cyclobutanones have been explored for arylated benzolactones production, demonstrating carbon-carbon bond cleavage and formation processes (Matsuda, Shigeno, & Murakami, 2008). Similarly, the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives showcases the versatility of these compounds in polymer science, contributing to the development of materials with unique properties (Song et al., 2010).

Medicinal Chemistry

In the realm of drug discovery, cyclobutane derivatives have emerged as novel scaffolds for therapeutic agents. A study on nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists identified a cyclobutane class of compounds, highlighting their potential in treating metabolic disorders (Liu et al., 2012). This underlines the importance of cyclobutane cores in developing new drugs with improved efficacy and stability.

Photocatalysis and Materials Science

Cyclobutane derivatives also play a crucial role in photocatalysis, a field integral to sustainable chemistry. For instance, visible light photocatalysis of [2+2] enone cycloadditions using cyclobutane-based catalysts demonstrates the efficiency of these reactions in synthesizing complex molecular structures under environmentally friendly conditions (Ischay et al., 2008).

Safety and Hazards

While specific safety and hazard data for “3-(3-Bromophenyl)cyclobutan-1-ol” was not found, it’s important to handle all chemical compounds with care. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety instructions .

properties

IUPAC Name

3-(3-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHFKDHMYRYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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